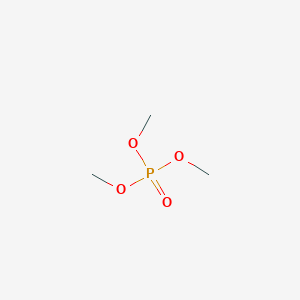

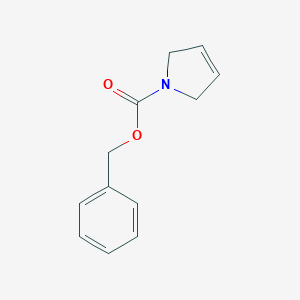

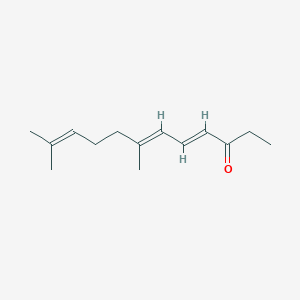

![molecular formula C12H21NO5 B042260 甲基(1S,3R,4R)-3-羟基-4-[(2-甲基丙烷-2-基)氧羰基氨基]环戊烷-1-羧酸酯 CAS No. 321744-16-5](/img/structure/B42260.png)

甲基(1S,3R,4R)-3-羟基-4-[(2-甲基丙烷-2-基)氧羰基氨基]环戊烷-1-羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is of significant interest due to its structural complexity and potential chemical applications. Its synthesis and analysis contribute to the broader field of organic chemistry, particularly in the development of novel compounds with unique properties.

Synthesis Analysis

The synthesis of similar cyclopentane derivatives often involves palladium-catalyzed reactions or kinetic resolution processes. For example, Gabriele et al. (2000) and Davies et al. (2003) describe methods for synthesizing cyclopentane derivatives through oxidative cyclization and parallel kinetic resolution, respectively, which could be analogous to the synthesis of the compound (Gabriele et al., 2000); (Davies et al., 2003).

Molecular Structure Analysis

The molecular structure of cyclopentane derivatives, including their stereochemistry, plays a crucial role in their chemical behavior and properties. Techniques such as NMR spectroscopy and X-ray crystallography are essential for analyzing these structures. Bergmeier et al. (1993) discuss the chirospecific synthesis of cyclopentane precursors, which could provide insight into the molecular structure analysis of our compound of interest (Bergmeier et al., 1993).

Chemical Reactions and Properties

Cyclopentane derivatives can undergo various chemical reactions, including cycloadditions, lactamization, and more. Sousa et al. (2012) detail the cycloaddition reactions involving cyclopentadiene and cyclopentene, which might be relevant to understanding the chemical reactions and properties of the target compound (Sousa et al., 2012).

Physical Properties Analysis

The physical properties, including melting point, boiling point, and solubility, are crucial for the practical application of any chemical compound. While specific studies on the physical properties of "methyl (1S,3R,4R)-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylate" were not identified, general principles of physical chemistry apply, as detailed in standard chemistry textbooks and research on similar compounds.

Chemical Properties Analysis

The chemical properties, such as reactivity, stability, and functional group behavior, are key to understanding how this compound interacts in chemical environments. Ballatore et al. (2011) explore the potential of cyclopentane-1,3-dione as a carboxylic acid isostere, providing insight into the chemical properties of cyclopentane derivatives that could be extrapolated to the compound (Ballatore et al., 2011).

科学研究应用

化学和药理学

已广泛研究了类似于甲基(1S,3R,4R)-3-羟基-4-[(2-甲基丙烷-2-基)氧羰基氨基]环戊烷-1-羧酸酯的衍生物的化学和药理特性。例如,与之密切相关的化合物Ohmefentanyl的化学和药理学突显了这类分子生物活性中立体化学的重要性。对Ohmefentanyl的立体异构体的研究为了解配体-受体相互作用的分子基础提供了见解,这对于开发阿片受体的药效团可能具有相关性。本综述还强调了这些立体异构体作为调查受体介导现象的分子探针的潜力(Brine et al., 1997)。

植物激素和药物开发

茉莉酸(JA)及其衍生物,包括甲酯,是植物应激激素,在药物化学中具有重要意义。这些化合物已被探索其作为药物和前药的潜力。JA及其衍生物的合成、用途和生物活性为未来药物和保健品安全试验提供了方向。这项研究强调了植物衍生的环戊酮化合物在开发新疗法中的重要性(Ghasemi Pirbalouti et al., 2014)。

精细化学中间体

环戊酮及其衍生物是用于各种应用的重要精细化学中间体,包括生产香精如二氢茉莉酸甲酯。对环戊酮生产工艺的综述突显了其在香料和电子工业中的重要性。这项研究比较了不同生产工艺的技术特性,表明了中国某些方法的可行性和实用性(Sinopec Shanghai, 2011)。

毒理学和皮肤学评估

作为香精成分的环戊酮和环戊烯酮的毒理学和皮肤学评估显示急性毒性低且在重复剂量研究中没有显著毒性。这项研究提供了广泛的安全评估,表明在报告的香精成分使用水平下没有安全顾虑(Belsito et al., 2012)。

属性

IUPAC Name |

methyl (1S,3R,4R)-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO5/c1-12(2,3)18-11(16)13-8-5-7(6-9(8)14)10(15)17-4/h7-9,14H,5-6H2,1-4H3,(H,13,16)/t7-,8+,9+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSATZBUCOTXXGA-DJLDLDEBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC(CC1O)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1C[C@@H](C[C@H]1O)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70370348 |

Source

|

| Record name | Methyl (1S,3R,4R)-3-[(tert-butoxycarbonyl)amino]-4-hydroxycyclopentane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl (1S,3R,4R)-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylate | |

CAS RN |

321744-16-5 |

Source

|

| Record name | Methyl (1S,3R,4R)-3-[(tert-butoxycarbonyl)amino]-4-hydroxycyclopentane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

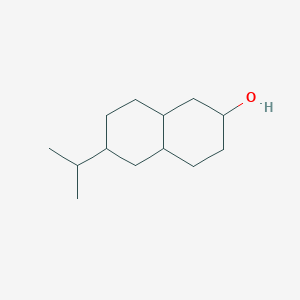

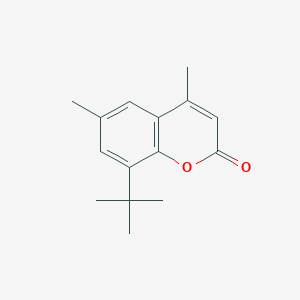

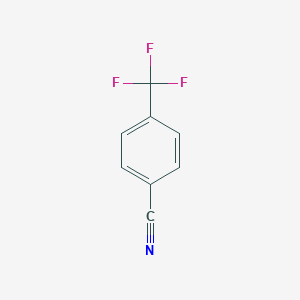

![4-[3-[4-(Aminoiminomethyl)phenyl]-1-triazenyl]benzamide](/img/structure/B42180.png)

![(E)-1-N'-(1,3-Benzodioxol-5-ylmethyl)-1-N-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethyl]-2-nitroethene-1,1-diamine](/img/structure/B42182.png)